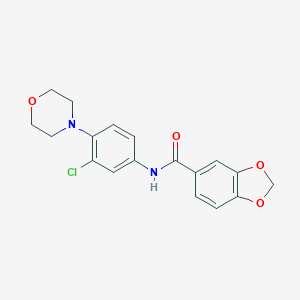![molecular formula C26H29N3O3S B251411 N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide](/img/structure/B251411.png)
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide, also known as MDL-100,907, is a compound that belongs to the class of selective dopamine D4 receptor antagonists. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide acts as a competitive antagonist of dopamine D4 receptors, which are primarily located in the prefrontal cortex and limbic regions of the brain. By blocking the activity of these receptors, this compound can modulate the release of dopamine and other neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate a range of biochemical and physiological processes, including cognitive function, emotional processing, and reward-related behaviors. For example, this compound has been shown to improve working memory performance in animal models, suggesting a potential therapeutic application in cognitive disorders such as schizophrenia and ADHD.
実験室実験の利点と制限
One of the main advantages of using N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide in lab experiments is its high selectivity for dopamine D4 receptors, which allows for precise manipulation of these receptors without affecting other neurotransmitter systems. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.
将来の方向性
There are several potential future directions for research on N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide, including:
1. Investigating the role of dopamine D4 receptors in the development and progression of neurological and psychiatric disorders, such as Parkinson's disease, bipolar disorder, and addiction.
2. Developing more potent and selective dopamine D4 receptor antagonists for use in clinical applications.
3. Exploring the potential therapeutic applications of this compound in cognitive disorders and other neurological conditions.
4. Investigating the interaction between dopamine D4 receptors and other neurotransmitter systems, such as glutamate and GABA, to better understand the complex regulation of neuronal activity in the brain.
5. Studying the effects of chronic exposure to this compound on neuronal function and behavior, to better understand the long-term consequences of dopamine D4 receptor blockade.
合成法
The synthesis of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide involves several steps, including the reaction of 4-(methylsulfonyl)-1-piperazine with 4-bromoacetophenone, followed by the reaction of the resulting intermediate with 2,2-diphenylpropanoic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide has been widely used in scientific research to investigate the role of dopamine D4 receptors in various physiological and pathological processes. This compound has been shown to have high affinity and selectivity for dopamine D4 receptors, making it a valuable tool for studying the function of these receptors in the brain.
特性
分子式 |
C26H29N3O3S |
|---|---|
分子量 |
463.6 g/mol |
IUPAC名 |
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]-2,2-diphenylpropanamide |
InChI |
InChI=1S/C26H29N3O3S/c1-26(21-9-5-3-6-10-21,22-11-7-4-8-12-22)25(30)27-23-13-15-24(16-14-23)28-17-19-29(20-18-28)33(2,31)32/h3-16H,17-20H2,1-2H3,(H,27,30) |
InChIキー |
ORAPIDQRTFZJKW-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)S(=O)(=O)C |
正規SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251330.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251331.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251332.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251334.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B251335.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B251336.png)
![N-({4-[(diethylamino)methyl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B251338.png)
![N-{[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B251339.png)

![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B251343.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251345.png)
![2,4-dimethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251348.png)
![2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251349.png)
